3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Overview
Description
"3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" is a complex organic compound featuring multiple aromatic rings and substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" involves multi-step organic reactions, often starting with the preparation of key intermediates. The process usually includes:
Aryl Coupling Reactions: : Typically, Suzuki or Heck coupling reactions are employed to assemble the aryl components.
Cyclization: : Formation of the pyrazoloquinoline core through intramolecular cyclization.
Functional Group Modifications: : Introduction of the fluorophenyl and nitrophenyl groups using electrophilic aromatic substitution or similar strategies.
Industrial Production Methods
Scaling up the production involves optimizing the reaction conditions to maximize yield and purity. This includes careful control of temperature, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form various oxidized derivatives.
Reduction: : Reduction of the nitro group to an amine is a common transformation.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidation: : Use of reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: : Catalytic hydrogenation or using reducing agents like SnCl₂.
Substitution: : Halogenation with NBS (N-Bromosuccinimide) or nitration with HNO₃.
Major Products Formed
Oxidation: : Introduction of hydroxyl or carbonyl groups.
Reduction: : Conversion of nitro group to amine.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
This compound serves as a valuable scaffold in organic synthesis, allowing the construction of more complex molecules through further functionalization.
Biology
In biological research, its derivatives are studied for potential bioactivity, including enzyme inhibition and receptor binding properties.
Medicine
Industry
Used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Binding to these targets can inhibit or activate biological pathways, leading to the desired therapeutic outcomes.
Molecular Targets and Pathways
Enzymes: : Inhibition of key enzymes involved in disease processes.
Receptors: : Modulation of receptor activity to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: : Share the quinoline core structure but differ in substituent groups.
Pyrazole Compounds: : Feature a pyrazole ring with various functional groups.
Uniqueness
"3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" stands out due to its unique combination of fluorophenyl and nitrophenyl substituents, offering distinct reactivity and potential bioactivity compared to other quinoline or pyrazole-based compounds.
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Properties
IUPAC Name |
14-(4-fluorophenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN4O4/c25-15-6-4-14(5-7-15)23-19-13-26-20-12-22-21(32-8-9-33-22)11-18(20)24(19)28(27-23)16-2-1-3-17(10-16)29(30)31/h1-7,10-13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLNGFWAGIMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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